(1Z)-2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is a synthetic organic compound characterized by the presence of methoxy and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyaniline under specific conditions. The reaction proceeds through a Schiff base formation, followed by reduction using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is used as a precursor for the synthesis of more complex molecules, including dyes and pharmaceuticals .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and amino groups play a crucial role in its binding affinity and specificity . The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Methoxyphenyl)aminomethyl-6-methoxyphenol
Uniqueness
(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-7-3-12(4-8-14)11-16(18)19-23-17(20)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H2,18,19) |
InChI Key |
OCPIPRMHDCRPGJ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC=C(C=C2)OC)/N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.